molecular formula C4H9NO5S B8763361 Methacrylammonium hydrogen sulfate CAS No. 3351-73-3

Methacrylammonium hydrogen sulfate

Cat. No.: B8763361
CAS No.: 3351-73-3
M. Wt: 183.19 g/mol
InChI Key: NTQWADDNQQUGRH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methacrylammonium hydrogen sulfate is typically synthesized by reacting acetone cyanohydrin with concentrated sulphuric acid. This reaction occurs in two steps:

Industrial Production Methods: The industrial production of methacrylamide sulphate follows the same synthetic route but on a larger scale. The process involves careful control of temperature and the molar ratio of sulphuric acid to acetone cyanohydrin to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methacrylammonium hydrogen sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methacrylammonium hydrogen sulfate has a wide range of applications in scientific research:

Mechanism of Action

Methacrylammonium hydrogen sulfate exerts its effects through polymerization, where the double bond in the methacrylamide group reacts to form long polymer chains. This process involves free radical initiation, propagation, and termination steps. The molecular targets include various functional groups that can participate in the polymerization reaction .

Comparison with Similar Compounds

Properties

CAS No.

3351-73-3

Molecular Formula

C4H9NO5S

Molecular Weight

183.19 g/mol

IUPAC Name

2-methylprop-2-enamide;sulfuric acid

InChI

InChI=1S/C4H7NO.H2O4S/c1-3(2)4(5)6;1-5(2,3)4/h1H2,2H3,(H2,5,6);(H2,1,2,3,4)

InChI Key

NTQWADDNQQUGRH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N.OS(=O)(=O)O

Related CAS

3351-73-3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Heretofore, an α,β-unsaturated carboxylic acid ester, for example, methyl methacrylate, has been produced by treating acetone cyanohydrin with concentrated sulfuric acid to form methacrylamide sulfate and esterifying it with methanol.
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Synthesis routes and methods II

Procedure details

Methacrylates have been commercially prepared by reacting acetone cyanohydrin and sulfuric acid to form methacrylamide sulfate and then adding water and an alcohol to effect hydrolysis and esterification.
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Synthesis routes and methods III

Procedure details

At present, a process for the production of acrylamide or methacrylamide on an industrial scale comprises first reacting acrylonitrile or methacrylonitrile with sulfuric acid to form acrylamide sulfate or methacrylamide sulfate and successively neutralizing the sulfate to separate acrylamide or methacrylamide. According to this process, however, polymerization tends to take place during the production of acrylamide sulfate or methacrylamide sulfate and separation of acrylamide or methacrylamide by successively neutralizing said sulfate is extremely difficult.
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